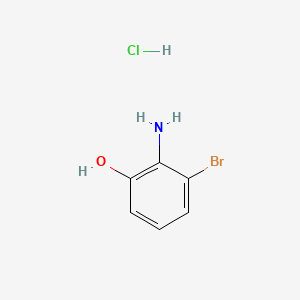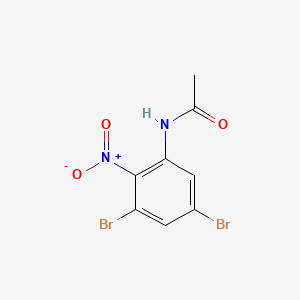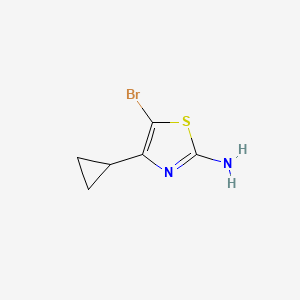
6-Bromo-4-methylnicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-methylnicotinaldehyde is a chemical compound with the molecular formula C7H6BrNO . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The molecular weight of this compound is 200.03 . The structure of similar compounds has been studied using techniques such as X-ray diffraction . Theoretical investigations of similar molecules have also been carried out using methods such as density functional theory .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, chemists often use a combination of chemical reactions and stoichiometric calculations in a methodology called quantitative analysis .Physical And Chemical Properties Analysis
This compound is a solid and should be stored in an inert atmosphere at 2-8°C . Its average mass is 186.006 Da and its monoisotopic mass is 184.947617 Da .Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Group for Aldehydes and Ketones
6-Bromo-4-methylnicotinaldehyde has been explored for its use as a photoremovable protecting group for aldehydes and ketones under physiological conditions. This application is significant in organic synthesis, where selective protection and deprotection of functional groups are crucial. Such photolabile protecting groups are useful in the release of various compounds like benzaldehyde, piperonal, and acetophenone upon exposure to light (Lu et al., 2003).
Transformation in Anaerobic Environments
The compound has been studied in the context of its transformation by anaerobic bacteria. This research is relevant in environmental chemistry, particularly in understanding how halogenated compounds like this compound are altered in anaerobic conditions, which is important for assessing their environmental impact and degradation pathways (Neilson et al., 1988).
Radical Scavenging Activity
Studies on marine red algae have identified compounds structurally related to this compound, highlighting their potential in radical scavenging activities. This implies a possible application in developing antioxidants or therapeutic agents based on similar molecular frameworks (Li et al., 2008).
Synthesis of Complex Organic Compounds
Research has also explored the synthesis of various complex organic compounds using this compound as a starting material or intermediate. Such studies are important for the development of new pharmaceuticals and materials with specific properties (Gurjar et al., 2005).
Antioxidant Effect in Cellular Models
Further research includes the investigation of bromophenols, similar to this compound, for their antioxidant effects in cellular models. This is crucial in understanding the potential health benefits of these compounds and their mechanisms of action (Olsen et al., 2013).
Safety and Hazards
Zukünftige Richtungen
The future directions of 6-Bromo-4-methylnicotinaldehyde and similar compounds could involve developments in catalytic chemistry . This could include the discovery and development of catalysts evolving from trial-and-error to rational design, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes .
Eigenschaften
IUPAC Name |
6-bromo-4-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-7(8)9-3-6(5)4-10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIURTWJYOMPUAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730387 |
Source


|
| Record name | 6-Bromo-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926294-07-7 |
Source


|
| Record name | 6-Bromo-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-4-METHYLNICOTINALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B581998.png)





![1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B582004.png)

